N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a propylaminoethyl side chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps:
Formation of the Naphthyridine Core: The initial step involves the construction of the 1,8-naphthyridine core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.
Attachment of the Propylaminoethyl Side Chain: This step involves the alkylation of the naphthyridine core with a propylamine derivative, often under basic conditions to facilitate the nucleophilic attack.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the propylaminoethyl side chain, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid, while reduction of the carbonyl groups could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is investigated for its potential as an enzyme inhibitor or receptor ligand. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmacological research.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds. Its unique properties may lend themselves to applications in materials science or chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Naphthyridine Derivatives: Compounds with similar naphthyridine cores but different substituents.
Fluorophenyl Compounds: Molecules containing the fluorophenyl group, which may exhibit similar chemical reactivity.
Carboxamide Derivatives: Compounds with carboxamide functional groups, which can have similar biological activities.
Uniqueness
What sets N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct interactions with biological targets and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3-fluorophenyl)-7-methyl-4-oxo-1-[2-oxo-2-(propylamino)ethyl]-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c1-3-9-23-18(27)12-26-11-17(19(28)16-8-7-13(2)24-20(16)26)21(29)25-15-6-4-5-14(22)10-15/h4-8,10-11H,3,9,12H2,1-2H3,(H,23,27)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVSIYVMUCHVBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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